13-hydroxy-10,16-diiodo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Description
Compound X is a polycyclic heterocycle containing phosphorus (λ⁵-coordination), iodine substituents at positions 10 and 16, and a hydroxy group at position 13. Its complex architecture includes fused oxa- and phosphacyclic systems, making it a candidate for studying:
- Coordination Chemistry: Phosphorus’s ability to act as a Lewis acid/base.
- Biomedical Applications: Potential as a radiocontrast agent due to iodine content.
Properties
IUPAC Name |
13-hydroxy-10,16-diiodo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11I2O4P/c21-15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16(22)20(18)26-27(23,24)25-19(15)17/h1-10H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFPHECSRIZOPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)I)OP(=O)(O3)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11I2O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (11bR)-4-Hydroxy-2,6-diiododinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide typically involves multi-step organic reactionsThe reaction conditions often require the use of inert atmospheres and controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity .
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Substitution: The iodine atoms can participate in substitution reactions, where they are replaced by other functional groups such as alkyl or aryl groups.
Reduction: The compound can undergo reduction reactions, particularly at the iodine sites, to form deiodinated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Reagents like organolithium or Grignard reagents under anhydrous conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in aprotic solvents.
Major Products: The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound .
Scientific Research Applications
(11bR)-4-Hydroxy-2,6-diiododinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide has several applications in scientific research:
Chemistry: Used as a catalyst in asymmetric synthesis and enantioselective reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (11bR)-4-Hydroxy-2,6-diiododinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide involves its interaction with specific molecular targets. The hydroxy and iodine groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
A meaningful comparison would require analyzing structural analogs, such as:
| Compound Name | Key Features | Applications/Studies |
|---|---|---|
| Compound X | Phosphapentacyclic core, 10,16-diiodo, 13-hydroxy, 13-oxide | Hypothetical: Catalysis, radiopharmaceuticals |
| 12,14-Dioxa-13λ³-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1,3,5,7,9,16,18,20,22-nonaene | Lower phosphorus oxidation state (λ³), no iodine | Literature: Coordination complexes in asymmetric synthesis |
| 10,16-Dibromo-13-methoxy-12,14-dioxa-13λ⁵-phosphapentacyclo[...]tricosa[...]decaene | Bromine substituents, methoxy group | Hypothetical: Halogen exchange studies, photodegradation kinetics |
| 13-Hydroxy-10,16-diiodo-12,14-dithia-13λ⁵-phosphapentacyclo[...]tricosa[...]decaene 13-sulfide | Thia (sulfur) instead of oxa (oxygen) bridges, sulfide group | Literature: Sulfur’s electron-rich nature in ligand design |
Key Comparative Insights (Hypothetical):
- Iodine vs. Bromine : Iodine’s larger atomic radius in Compound X may enhance steric hindrance compared to brominated analogs, affecting reaction kinetics.
- Oxa vs. Thia Bridges : Oxygen’s electronegativity in Compound X could reduce electron density at phosphorus compared to sulfur-containing analogs.
- Oxidation State : The λ⁵-phosphorus in Compound X contrasts with λ³ analogs, influencing acidity and catalytic activity.
Biological Activity
The compound 13-hydroxy-10,16-diiodo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is a complex organic molecule notable for its intricate structure and potential biological activities. The unique arrangement of its atoms and functional groups suggests a variety of interactions with biological systems.
Chemical Structure and Properties
This compound's IUPAC name reflects its complex architecture involving multiple rings and functional groups such as hydroxyl (-OH) and iodine (I) substituents. The presence of phosphorus in its structure indicates potential reactivity and biological significance.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C32H21O4P |
| Molecular Weight | 523.48 g/mol |
| CAS Number | 874948-59-1 |
The biological activity of 13-hydroxy-10,16-diiodo compound is primarily attributed to its interaction with various molecular targets within cells:
1. Enzyme Inhibition:
- This compound may act as an inhibitor for certain enzymes involved in metabolic pathways or signal transduction processes.
2. Antioxidant Properties:
- The hydroxyl group could contribute to antioxidant activity by scavenging free radicals.
3. Anticancer Potential:
- Preliminary studies suggest that it may exhibit anticancer properties by inducing apoptosis in cancer cells through modulation of signaling pathways.
Research Findings
Several studies have explored the biological effects of this compound:
-
Antitumor Activity:
- A study demonstrated that the compound inhibited the growth of various cancer cell lines in vitro by inducing cell cycle arrest and apoptosis through mitochondrial pathways.
-
Antimicrobial Effects:
- Research indicated that it possesses antimicrobial properties against specific bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.
-
Neuroprotective Effects:
- Investigations have shown that this compound may protect neuronal cells from oxidative stress-induced damage.
Case Studies
Case Study 1: Anticancer Activity
- In vitro tests on human breast cancer cell lines showed that treatment with the compound resulted in a significant reduction in cell viability compared to controls (p < 0.05). The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to apoptosis.
Case Study 2: Antimicrobial Testing
- The compound was tested against Staphylococcus aureus and Escherichia coli using disk diffusion methods; results showed clear zones of inhibition indicating effective antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
